(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-[4-hydroxy-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-23-11-8-6-10(7-9-11)20-17(22)15(25-18(20)24)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMYVCZQOLPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O4S2
- Molecular Weight : 396.46 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
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Mechanism of Action :
- The compound exhibits cytotoxic effects by inducing oxidative stress and disrupting mitochondrial function in cancer cells, leading to cell death.
- It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
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Research Findings :
- In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM.
- A study reported that derivatives of thiazolidinone showed up to 90% inhibition against various cancer cell lines at concentrations as low as 6.25 µg/mL .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
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Testing Against Bacteria :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Notably effective against Staphylococcus aureus and Escherichia coli.
- Antitubercular Activity :
Other Pharmacological Activities
The compound has also been investigated for additional biological activities:
- Anti-inflammatory Activity :
- Thiazolidinones are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Antidiabetic Potential :
Case Study 1: Anticancer Efficacy
A study conducted by Jaju et al. synthesized various thiazolidinone derivatives and evaluated their anticancer activity. Among these, the compound exhibited significant cytotoxicity against MCF-7 cells, with a notable mechanism involving apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested alongside other thiazolidinones against multiple bacterial strains. The results indicated that it effectively inhibited bacterial growth, particularly in resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The 4-methoxy group in the target compound increases logP compared to hydroxy or nitro substituents, favoring passive diffusion across lipid membranes .
- Solubility : Polar groups (e.g., hydroxyl in 5b) improve aqueous solubility but reduce membrane permeability. The methoxy group balances moderate solubility and permeability .
- Crystal Packing: Analogs with H-bond donors (e.g., hydroxybenzylidene in ) form stable dimers or chains via intermolecular interactions, whereas methoxy-substituted derivatives rely on van der Waals forces .
Stereochemical and Electronic Effects
- Z Configuration: The (Z)-isomer in the target compound positions the indole moiety and thiazolidinone ring in a planar arrangement, optimizing π-π stacking with biological targets .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate the electrophilicity of the thioxo group, affecting interactions with cysteine residues in enzymes .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with cyclization to form the thiazolidinone core. Key steps include:
- Cyclization : Thiourea derivatives react with carbonyl compounds under reflux in ethanol to form the thiazolidinone ring (80–90°C, 8–12 hours) .
- Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the molecular structure confirmed experimentally?
Advanced analytical techniques are employed:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 453.51 for CHNOS) .
- X-ray Crystallography : Resolves Z-configuration of the exocyclic double bond .
Q. What initial biological activities have been reported?
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer Potential : IC of 12 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .
Q. Which solvents and reagents are optimal for its stability?
- Storage : Stable in DMSO at –20°C for >6 months; avoid aqueous solutions (hydrolysis risk) .
- Reaction Solvents : Ethanol or acetonitrile for substitution reactions; DMF for cyclization .
Q. How does the 4-methoxyphenyl group influence reactivity?
The methoxy group enhances electron density in the aromatic ring, facilitating electrophilic substitutions (e.g., nitration or halogenation at the para position) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Use Pd(OAc) for Suzuki couplings (yield improvement from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 45 minutes at 100°C .
- In-line Analytics : HPLC monitoring minimizes byproduct formation during indolone-thiazolidinone condensation .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., 12 µM vs. 25 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) .
- Purity Thresholds : Bioactivity drops significantly below 95% purity due to inhibitory byproducts .
Q. What strategies validate target engagement in mechanistic studies?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K = 0.8 µM) to tyrosine kinase receptors .
- CRISPR-Cas9 Knockout Models : Confirm apoptosis induction is caspase-3-dependent in HeLa Δcasp3 cells .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Replace 4-methoxyphenyl with fluorophenyl (enhances lipophilicity) or nitro groups (electron-withdrawing effects) .
- Bioisosteric Replacement : Swap thioxo with oxo in the thiazolidinone ring to modulate metabolic stability .
Q. What computational methods predict pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .
- Molecular Dynamics : Simulate binding to human serum albumin (binding free energy = –8.2 kcal/mol) .
Methodological Notes
- Spectral Data Interpretation : Overlapping peaks in NMR (e.g., indolone protons) require 2D techniques like COSY or HSQC .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines .
- Data Reproducibility : Pre-register synthetic protocols on platforms like Zenodo to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
